molecular formula C16H17F3N2O2 B2986186 (Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide CAS No. 1436370-19-2

(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide

Cat. No. B2986186
CAS RN: 1436370-19-2
M. Wt: 326.319
InChI Key: FEWCGNHVPPXPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is widely used in scientific research to study the role of glutamate transporters in neurological diseases such as epilepsy, stroke, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Biological Activity

  • Tyrosinase Inhibition and Transportation Behavior : Novel β-enamino thiosemicarbazide derivatives were synthesized and tested against tyrosinase activity. One compound showed significant inhibition, suggesting potential applications in addressing conditions related to melanin overproduction, such as hyperpigmentation. The study also explored the transportation behavior of these compounds by human serum albumin, indicating their efficient storage and carriage in biological systems (Chaves et al., 2018).

Synthetic Applications

  • Zinc AP-MOCVD Precursors for ZnO Growth : Research into novel beta-ketoimine and beta-enaminoester compounds, which were synthesized and used to create zinc complexes, demonstrated their utility in the growth of ZnO via Aerosol Assisted Metal Organic Chemical Vapor Deposition (AP-MOCVD). This work opens up pathways for the development of advanced materials and coatings (Matthews et al., 2006).

Chemical Transformations

  • Isomerization of N-Allyl Amides : A study reported a general method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity. This process is critical for the synthesis of bioactive pharmacophores and asymmetric incorporation of nitrogen functionality, offering a wide range of applications in medicinal chemistry and drug discovery (Trost et al., 2017).

Material Science and Polymer Chemistry

  • Thermoresponsive Homopolymers : A novel acrylamide monomer was synthesized, leading to the preparation of homopolymers with tunable lower critical solution temperatures (LCST) influenced by molecular weight, salt concentration, and pH. This research highlights the potential of such materials in smart textiles, drug delivery systems, and responsive coatings (Jiang et al., 2014).

properties

IUPAC Name

(Z)-N-[2-(prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-3-14(22)20-7-8-21-15(23)9-11(2)12-5-4-6-13(10-12)16(17,18)19/h3-6,9-10H,1,7-8H2,2H3,(H,20,22)(H,21,23)/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCGNHVPPXPCL-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCCNC(=O)C=C)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NCCNC(=O)C=C)/C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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